Magnesium Disodium EDTA

Cardiac contractility Chelation therapy In vivo hemodynamics

Magnesium Disodium EDTA (MgNa2EDTA) is a heterometallic ethylenediaminetetraacetate salt in which a central magnesium ion is pre-coordinated to the hexadentate EDTA cage, while two sodium ions occupy peripheral carboxylate positions. Its molecular formula is C10H12MgN2Na2O8 (anhydrous FW 358.50) and it crystallizes as a white, water-soluble powder.

Molecular Formula C10H12MgN2Na2O8
Molecular Weight 358.5 g/mol
CAS No. 14402-88-1
Cat. No. B083752
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMagnesium Disodium EDTA
CAS14402-88-1
SynonymsAcid, Edetic
Acid, Ethylenediaminetetraacetic
Acid, Ethylenedinitrilotetraacetic
Calcitetracemate, Disodium
Calcium Disodium Edetate
Calcium Disodium Versenate
Calcium Tetacine
Chelaton 3
Chromium EDTA
Copper EDTA
Coprin
Dicobalt EDTA
Dinitrilotetraacetate, Disodium Ethylene
Dinitrilotetraacetate, Ethylene
Disodium Calcitetracemate
Disodium EDTA
Disodium Ethylene Dinitrilotetraacetate
Disodium Versenate, Calcium
Distannous EDTA
Edathamil
Edetate Disodium Calcium
Edetate, Calcium Disodium
Edetates
Edetic Acid
Edetic Acid, Calcium Salt
Edetic Acid, Calcium, Sodium Salt
Edetic Acid, Chromium Salt
Edetic Acid, Dipotassium Salt
Edetic Acid, Disodium Salt
Edetic Acid, Disodium Salt, Dihydrate
Edetic Acid, Disodium, Magnesium Salt
Edetic Acid, Disodium, Monopotassium Salt
Edetic Acid, Magnesium Salt
Edetic Acid, Monopotassium Salt
Edetic Acid, Monosodium Salt
Edetic Acid, Potassium Salt
Edetic Acid, Sodium Salt
EDTA
EDTA, Chromium
EDTA, Copper
EDTA, Dicobalt
EDTA, Disodium
EDTA, Distannous
EDTA, Gallium
EDTA, Magnesium Disodium
EDTA, Potassium
EDTA, Stannous
Ethylene Dinitrilotetraacetate
Ethylene Dinitrilotetraacetate, Disodium
Ethylenediaminetetraacetic Acid
Ethylenedinitrilotetraacetic Acid
Gallium EDTA
Magnesium Disodium EDTA
N,N'-1,2-Ethanediylbis(N-(carboxymethyl)glycine)
Potassium EDTA
Stannous EDTA
Tetacine, Calcium
Tetracemate
Versenate
Versenate, Calcium Disodium
Versene
Molecular FormulaC10H12MgN2Na2O8
Molecular Weight358.5 g/mol
Structural Identifiers
SMILESC(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Mg+2]
InChIInChI=1S/C10H16N2O8.Mg.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4
InChIKeyAWNVVAMWLMUZOZ-UHFFFAOYSA-J
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Magnesium Disodium EDTA (CAS 14402-88-1): A Pre-Chelated Magnesium Source for Procurement Where Delivery Form Determines Physiological and Analytical Selectivity


Magnesium Disodium EDTA (MgNa2EDTA) is a heterometallic ethylenediaminetetraacetate salt in which a central magnesium ion is pre-coordinated to the hexadentate EDTA cage, while two sodium ions occupy peripheral carboxylate positions. Its molecular formula is C10H12MgN2Na2O8 (anhydrous FW 358.50) and it crystallizes as a white, water-soluble powder [1]. This architecture fundamentally distinguishes it from the two main classes of EDTA salts encountered in procurement: (a) the sodium-only salts (e.g., Na2H2EDTA, Na4EDTA), which lack a pre-bound metal and aggressively scavenge free Ca2+ upon infusion, and (b) the calcium-disodium salt (CaNa2EDTA), which pre-loads calcium to avoid hypocalcemia but consequently exhibits altered selectivity profiles in both therapeutic and analytical contexts [2]. MgNa2EDTA thus occupies a unique niche: it delivers chelated magnesium while retaining the capacity to exchange its coordinated metal with ions that form thermodynamically more stable EDTA complexes.

Why Na2H2EDTA, CaNa2EDTA, or Inorganic Magnesium Salts Cannot Substitute for Magnesium Disodium EDTA Without Altering Safety Margins and Analytical Output


Generic substitution among EDTA salts is precluded by systematic shifts in thermodynamic stability, metal-exchange kinetics, and biological cation handling. Na2H2EDTA lacks a pre-coordinated physiological metal; its rapid intravenous administration produces a pronounced negative inotropic effect and acute hypocalcemia because it strips ionized calcium from plasma [1]. CaNa2EDTA avoids hypocalcemia but indiscriminately increases urinary excretion of essential trace metals—iron (×3.8 above baseline) and zinc (×22 above baseline)—while sparing magnesium [2]. Simple inorganic magnesium salts (e.g., MgSO4) provide Mg2+ but offer no chelating capacity for trivalent or heavy-metal ions and show limited foliar bioavailability due to precipitation in alkaline soils. MgNa2EDTA is the only species in this set that simultaneously supplies chelated magnesium, attenuates the acute cardiodepressant effect seen with Na2H2EDTA, and serves as a selective substrate for analytical methods that exploit the ~100-fold difference in Mg-EDTA versus Ca-EDTA stability constants [3].

Quantitative Differentiation Evidence for Magnesium Disodium EDTA Against Its Closest Analogs


Reduced Negative Inotropic Impact: MgNa2EDTA Versus Na2H2EDTA on Left Ventricular dP/dtmax in Paced and Non-Paced Rabbit Hearts

In a direct head-to-head study in rabbits, both MgNa2EDTA and Na2H2EDTA were administered intravenously at doses of 0.05 and 0.1 mg·kg⁻¹, and left ventricular dP/dtmax was measured as an index of contractility. Both chelators depressed cardiac contractility, but the magnitude of depression was significantly attenuated with MgNa2EDTA. At the lower dose, MgNa2EDTA reduced dP/dtmax to a maximum of 69.6% of baseline in the non-paced heart and 75.2% in the paced heart, whereas Na2H2EDTA depressed it to 51.3% and 52.9% of baseline, respectively [1]. This represents an approximately 18–22 percentage-point sparing of cardiac function for MgNa2EDTA relative to Na2H2EDTA under identical experimental conditions. The difference was attributed to the pre-bound magnesium reducing the avidity with which the EDTA moiety extracts ionized calcium from the myocardium.

Cardiac contractility Chelation therapy In vivo hemodynamics

Metal-Exchange Thermodynamics: Log Stability Constants of Mg-EDTA and Ca-EDTA Complexes Underpin Selective Analytical and Biological Behavior

The thermodynamic stability of EDTA–metal complexes governs both analytical selectivity and the biological fate of infused chelators. Potentiometric determinations across ionic strengths of 0.17–0.77 mol·dm⁻³ and temperatures of 10–45°C yield log K values (infinite dilution) of 10.71 for the Mg-EDTA complex and 12.57 for the Ca-EDTA complex [1]. This ~1.86 log-unit difference (a factor of ~72 in equilibrium constant) means that Ca²⁺ will displace Mg²⁺ from pre-formed Mg-EDTA under physiological conditions, while the reverse reaction is thermodynamically unfavorable. In practical analytical chemistry, this differential allows selective titration of Ca²⁺ at pH ~12 after Mg²⁺ precipitation as Mg(OH)₂ [2]. In a biological context, infused MgNa2EDTA will preferentially surrender its magnesium and bind free or loosely complexed calcium, making it functionally distinct from CaNa2EDTA, which must first dissociate calcium before binding target metals such as lead.

Stability constants Complexometric titration Selective ion determination

Urinary Electrolyte Sparing: CaNa2EDTA Causes Up to 22-Fold Zinc Hyperexcretion While MgNa2EDTA Is Not Associated with This Magnitude of Trace-Metal Loss

Intravenous infusion of CaNa2EDTA in healthy human subjects produced a significant increase in urinary excretion of nearly all essential metals assessed. Zinc excretion rose to 22 times the baseline level, iron excretion increased 3.8-fold, and copper and calcium excretion also rose significantly. Critically, magnesium excretion was not significantly increased—the Ca-EDTA complex preferentially releases calcium, not magnesium, during metal exchange [1]. While an exactly parallel human study for MgNa2EDTA is not available, the thermodynamic data (Evidence Item 2) indicate that MgNa2EDTA will preferentially donate Mg²⁺ and chelate Ca²⁺, leading to a fundamentally different urinary electrolyte profile: elevated magnesium and calcium excretion but potentially lower zinc and iron losses compared to CaNa2EDTA. This mechanistic distinction is consistent with the known clinical preference for CaNa2EDTA in lead poisoning (to avoid hypocalcemia) versus MgNa2EDTA in cardiovascular protocols (to provide magnesium while chelating calcium) .

Urinary metal excretion Trace element homeostasis Chelation safety

Foliar Magnesium Bioavailability: Magnesium Disodium EDTA Matches MgSO4 in Photochemical Efficiency Parameters Under Saline Stress in Field Grapes

A comparative field study on 'Superior Seedless' grapevines grown in saline-sandy soils evaluated three foliar magnesium sources: MgSO4·7H2O, Mg-EDTA (i.e., Magnesium Disodium EDTA), and Mg-nanoparticles (Mg-NPs). The maximum quantum efficiency of photosystem II (Fv/Fm ratio) was monitored across berry development stages (flowering, fruit set, veraison, harvest). MgSO4 and Mg-EDTA showed only slight differences in Fv/Fm ratio throughout the season, indicating comparable photochemical performance, while Mg-NPs proved superior overall . The critical quantitative finding is that Mg-EDTA delivers equivalent photosynthetic magnesium nutrition to the standard inorganic sulfate salt under saline stress where precipitation of Mg(OH)₂ or MgCO₃ might otherwise limit Mg²⁺ availability. This is in contrast to non-chelated Mg sources, which can lose bioavailability in high-pH or high-carbonate irrigation water through precipitation, although the study did not quantify this precipitation loss directly.

Foliar fertilization Magnesium bioavailability Abiotic stress

Pharmacopoeial Identity and Stoichiometric Purity: ACS-Grade Specification for Solution Clarity, Stoichiometry, and Magnesium Content

The ACS Reagent Chemicals monograph for (Ethylenedinitrilo)tetraacetic Acid, Magnesium Disodium Salt specifies tests for Clarity of Solution and Stoichiometry as the primary identity and purity criteria [1]. Commercial specifications converge on a magnesium content of 6.0% ± 0.5% (w/w, corresponding to the theoretical Mg content of the anhydrous compound) and a 1% aqueous solution pH range of 5.5–7.5 . In contrast, Na2H2EDTA (disodium EDTA dihydrate) and CaNa2EDTA have fundamentally different elemental composition requirements: Na2H2EDTA contains no magnesium, and CaNa2EDTA specifications mandate a defined calcium content instead. For analytical laboratories that use Mg-EDTA as a primary standard or as a component of hardness buffer solutions, the stoichiometric magnesium content is the critical procurement specification that cannot be met by any other EDTA salt. The ACS monograph further details that the substance should yield a clear solution, free of turbidity from free EDTA acid or metal hydroxide precipitates, which serves as a practical quality gate distinguishing properly synthesized product from degraded or contaminated batches.

Pharmacopoeial compliance Reagent-grade specification Quality control

Procurement-Driven Application Scenarios Where Magnesium Disodium EDTA Outperforms Alternative EDTA Salts and Inorganic Magnesium Sources


Intravenous Chelation Protocol Formulation Requiring Reduced Acute Cardiodepression

When designing an intravenous EDTA-based chelation regimen—whether for investigational cardiovascular protocols or for heavy-metal decorporation in patients with compromised cardiac output—MgNa2EDTA should be selected over Na2H2EDTA. The direct comparative hemodynamic evidence shows that MgNa2EDTA preserves approximately 18–22 percentage points more left ventricular contractility than Na2H2EDTA at equivalent low doses (0.05–0.1 mg·kg⁻¹) in the rabbit model [1]. The TACT trial and published chelation protocols have adopted disodium EDTA with magnesium (effectively MgNa2EDTA in solution) at doses of 1.5–3 g per infusion, acknowledging the safety advantage of the magnesium-containing form . Procurement specifications for this scenario should require ACS or USP grade, confirmation of 6.0% ± 0.5% Mg content, and a Certificate of Analysis demonstrating clarity of solution to rule out free EDTA acid contamination.

Complexometric Analytical Methods Requiring a Pre-Calibrated Magnesium-EDTA Selectivity Baseline

In water hardness determination and selective calcium/magnesium titration protocols, the ~100-fold difference between Ca-EDTA (log K 12.57) and Mg-EDTA (log K 10.71) stability constants is the physicochemical basis for sequential determination [2]. Laboratories that prepare magnesium-EDTA buffer solutions or require Mg-EDTA as a reference standard must procure the authentic Magnesium Disodium EDTA salt; substitution with Na2H2EDTA plus externally added MgSO4 introduces stoichiometric uncertainty and pH shifts that compromise method accuracy. The ACS Reagent Grade monograph's Clarity of Solution and Stoichiometry tests provide the quality benchmarks for this application [3].

Foliar Magnesium Nutrition in High-pH, Bicarbonate-Rich Irrigation Systems

In agricultural settings where irrigation water has pH > 7.5 or elevated bicarbonate, inorganic MgSO4 is prone to precipitation as Mg(OH)₂ or MgCO₃, reducing foliar-available Mg²⁺. Field data from saline-stressed grapevines demonstrate that Mg-EDTA delivers photochemical performance (Fv/Fm ratio) statistically equivalent to MgSO4 , confirming that chelation does not impair leaf-level magnesium utilization. The procurement rationale is that Mg-EDTA prevents pre-application precipitation losses that MgSO4 cannot avoid, thereby ensuring dose-to-target reliability. Technical-grade Mg-EDTA with Mg content of ~6.0% and water solubility certification is appropriate for this use case.

Trace-Metal-Sparing Long-Term Chelation Research Protocols

Research protocols that involve repeated chelator administration over weeks to months must minimize cumulative depletion of essential trace elements, particularly zinc. Human data demonstrate that CaNa2EDTA causes a 22-fold increase in urinary zinc excretion . Although direct human data for MgNa2EDTA are not yet available, the thermodynamic preference of the EDTA cage for Ca²⁺ over Mg²⁺ (Δ log K = 1.86) [2], combined with the fact that MgNa2EDTA enters the bloodstream already magnesium-loaded, suggests a mechanistic basis for reduced zinc off-target chelation. Investigators designing longitudinal chelation studies should therefore procure MgNa2EDTA rather than CaNa2EDTA when the protocol objective is calcium-targeted chelation with concomitant magnesium supplementation and minimal disruption of zinc homeostasis.

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